2,4-Di-tert-butylphenol-d18 2,4-Di-tert-butylphenol-d18
Brand Name: Vulcanchem
CAS No.: 1246816-88-5
VCID: VC0135425
InChI: InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3
SMILES: CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C
Molecular Formula: C₁₄H₄D₁₈O
Molecular Weight: 224.43

2,4-Di-tert-butylphenol-d18

CAS No.: 1246816-88-5

Cat. No.: VC0135425

Molecular Formula: C₁₄H₄D₁₈O

Molecular Weight: 224.43

* For research use only. Not for human or veterinary use.

2,4-Di-tert-butylphenol-d18 - 1246816-88-5

Specification

CAS No. 1246816-88-5
Molecular Formula C₁₄H₄D₁₈O
Molecular Weight 224.43
IUPAC Name 2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol
Standard InChI InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3
SMILES CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C

Introduction

Chemical Structure and Properties

2,4-Di-tert-butylphenol-d18 (also known as 2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol) represents a phenolic compound with two fully deuterated tert-butyl groups at the 2 and 4 positions of the phenol ring. The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2,4-Di-tert-butylphenol-d18

PropertyValueNotes
CAS Registry Number1246816-88-5Unique identifier for the compound
Molecular FormulaC₁₄H₄D₁₈O18 deuterium atoms replacing hydrogens
Molecular Weight224.43 g/molHigher than non-deuterated analog (206.33 g/mol)
Physical StateWhite to yellow solidSimilar to non-deuterated version
Melting Point~53-56°CEstimated based on non-deuterated analog
Structural FeaturesPhenol with two deuterated tert-butyl groupsDeuteration limited to tert-butyl groups
PubChem CID71315956Database identification number

The deuterated tert-butyl groups contain six deuterium atoms each in the methyl positions and three deuterium atoms in the tertiary carbon-methyl groups, resulting in the total of 18 deuterium atoms. The hydroxyl group and the aromatic ring hydrogens remain non-deuterated in this compound .

ParameterConditionsNotes
Starting MaterialsPhenol, deuterated isobutyleneRequires specifically deuterated isobutylene
CatalystAcidic catalyst (e.g., molecular sieves, strong acids)Similar to non-deuterated synthesis
Temperature70-95°COptimal temperature range for reaction
Reaction Time3-7 hoursFollowed by filtration and purification
Molar RatioPhenol:catalyst:isobutylene = 1:(0.01-0.05):(1.05-1.30)Critical for selectivity

This method mirrors the synthesis of non-deuterated 2,4-di-tert-butylphenol, which involves Friedel-Crafts alkylation of phenol with isobutylene under acidic conditions . The primary difference is the use of deuterated isobutylene to introduce the deuterium atoms.

Post-Synthesis Deuteration

Alternatively, 2,4-Di-tert-butylphenol-d18 can be prepared through selective deuteration of pre-formed 2,4-di-tert-butylphenol:

Table 3: Post-Synthesis Deuteration Methods

MethodCatalystConditionsAdvantages
Copper-Catalyzed Transfer HydrodeuterationCu(OAc)₂ with specialized ligandsTHF solvent, 40°C, D₂O as deuterium sourceHigh regioselectivity, excellent deuterium incorporation
H/D ExchangeAcidic D₂OElevated temperature, pressureStraightforward process, but lower selectivity
Metal-Catalyzed DeuterationTransition metal catalystsDeuterium gas or D₂OCan achieve high deuterium incorporation

Recent advancements in precision deuteration using Cu-catalyzed transfer hydrodeuteration techniques have enabled highly selective deuteration of specific positions in organic molecules, making the synthesis of compounds like 2,4-Di-tert-butylphenol-d18 more accessible and efficient .

Analytical Applications

2,4-Di-tert-butylphenol-d18 serves critical functions in analytical chemistry, particularly as an internal standard for quantitative analysis.

Mass Spectrometry Applications

In mass spectrometry, this deuterated compound provides significant advantages:

Table 4: Mass Spectrometry Applications of 2,4-Di-tert-butylphenol-d18

ApplicationMechanismAdvantage
Internal StandardMass shift of +18 amu from non-deuterated compoundAllows precise quantification while maintaining chemical similarity
Isotope Dilution AnalysisAddition of known amount of deuterated standardEnables accurate quantification in complex matrices
Metabolite TrackingDistinct mass signatureFacilitates tracking of metabolic transformations
Environmental AnalysisDifferentiation from naturally occurring analogsReduces matrix effects and improves quantification reliability

The compound's highly deuterated structure creates a mass spectrum that is distinctly different from its non-deuterated counterpart while maintaining nearly identical chromatographic behavior, making it ideal for quantitative analysis in complex environmental and biological samples.

Nuclear Magnetic Resonance Applications

In NMR spectroscopy, 2,4-Di-tert-butylphenol-d18 offers unique advantages:

  • Deuterium NMR allows specific tracking of the deuterated positions

  • Simplification of proton NMR spectra by elimination of tert-butyl signals

  • Potential for studying reaction mechanisms through isotope effects

  • Enhanced ability to study the phenolic hydroxyl group without interference

Molecular rotational resonance spectroscopy has been employed to confirm high isotopic purity in deuterated compounds similar to 2,4-Di-tert-butylphenol-d18, allowing researchers to detect and quantify isotopic impurities at levels below 0.5% .

Biological and Toxicological Research

The parent compound 2,4-di-tert-butylphenol has demonstrated biological activity that makes its deuterated analog valuable for research.

Metabolic Studies

Recent research has identified 2,4-di-tert-butylphenol as a potential obesogen that activates peroxisome proliferator-activated receptor γ (PPARγ)-retinoid X receptor (RXR) heterodimer through RXRα activation . The deuterated version enables researchers to:

  • Track metabolic pathways with greater precision

  • Distinguish between endogenous and exogenous sources

  • Quantify bioaccumulation and biotransformation rates

  • Study kinetic isotope effects in metabolic processes

Toxicological Significance

The non-deuterated 2,4-di-tert-butylphenol has been studied for toxicological effects:

Table 5: Toxicological Data Relevant to Understanding 2,4-Di-tert-butylphenol-d18

ParameterValueStudy Type
LD₅₀ (Oral, Rat)~2000 mg/kg (male), ~1762.4 mg/kg (female)Single dose toxicity
NOAEL<75 mg/kg28-day repeat dose study
Effects at 300 mg/kgKidney and liver changes, hematological alterations28-day repeat dose study
Environmental Concern"Very toxic to aquatic life with long lasting effects"Safety classification

The deuterated version provides a valuable tool for studying these toxicological effects in greater detail, particularly the mechanisms behind RXRα activation and potential endocrine disruption .

Industrial and Pharmaceutical Applications

Reference Standards

2,4-Di-tert-butylphenol-d18 serves as a critical reference standard in pharmaceutical and environmental analysis:

  • Quality control in pharmaceutical manufacturing

  • Environmental monitoring of phenolic compounds

  • Regulatory compliance testing

  • Product stability studies

Mechanistic Research

In materials science and industrial research, the compound facilitates studies of:

  • Antioxidant mechanisms in polymers

  • UV stabilization processes

  • Degradation pathways in materials containing phenolic additives

  • Chemical kinetics through deuterium isotope effects

The non-deuterated parent compound is widely used as a raw material for phosphite antioxidants primarily used in polyolefin manufacturing and as an intermediate for UV stabilizers . The deuterated version enables deeper investigation of these applications.

Comparison with Non-deuterated Analog

2,4-Di-tert-butylphenol-d18 maintains similar chemical properties to its non-deuterated counterpart while offering distinct analytical advantages.

Table 6: Comparison of 2,4-Di-tert-butylphenol-d18 and 2,4-Di-tert-butylphenol

Property2,4-Di-tert-butylphenol-d182,4-Di-tert-butylphenolSignificance
Molecular Weight224.43 g/mol206.33 g/molDistinct mass signatures in MS analysis
Chemical ReactivitySlightly reduced due to isotope effectsBaseline reactivityMay affect reaction kinetics
NMR SpectrumSimplified ¹H NMR, distinctive ²H NMRStandard ¹H NMR patternEnhanced spectroscopic applications
C-D Bond StrengthStronger than C-HStandard C-H bondGreater stability in certain reactions
ApplicationsAnalytical standard, tracerIndustrial raw materialComplementary uses
Toxicological PropertiesPresumed similar to non-deuteratedPotential endocrine disruptor, obesogenImportant for safety assessment

The non-deuterated 2,4-di-tert-butylphenol is classified as a skin and eye irritant and a potential respiratory irritant, with significant aquatic toxicity . The deuterated version likely shares these hazard characteristics while offering the analytical advantages of isotopic labeling.

Synthesis Optimization

Recent patents and research have focused on optimizing the synthesis of 2,4-di-tert-butylphenol, which can inform the production of its deuterated analog.

Table 7: Optimization Parameters for Potential 2,4-Di-tert-butylphenol-d18 Synthesis

ParameterTraditional ValuesOptimized ValuesImpact
Catalyst TypeStrong acidsTransition metal oxide doped molecular sievesHigher selectivity, reduced waste
Catalyst CompositionVariousLa₂O₃/CeO₂ doped X or Y-type molecular sievesEnhanced activity, recyclability
Reaction Temperature50-100°C65-95°COptimal yield and selectivity
Pore Channel DiameterVariable0.8-1 nmImproved shape selectivity
Catalyst RecoveryOften discardedExtraction, drying (80-100°C), calcination (500-550°C)Environmentally friendly, cost-effective
Product Content77-82%84-88%Higher purity

A clean production method utilizing transition metal oxide doped molecular sieves has demonstrated improved selectivity and yield for the non-deuterated compound . This approach could potentially be adapted for the synthesis of 2,4-Di-tert-butylphenol-d18, particularly if deuterated isobutylene can be efficiently produced.

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